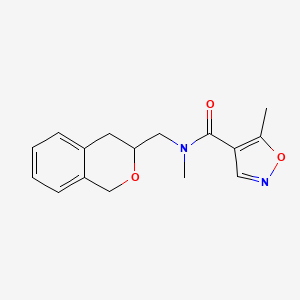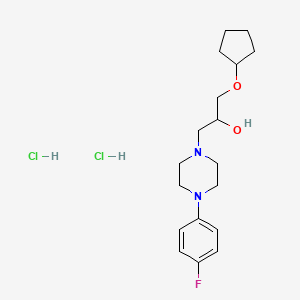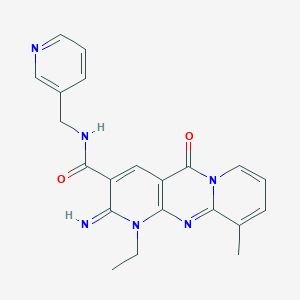![molecular formula C21H27N7O2 B2878765 4-(6-(4-(2-甲氧基苯基)哌嗪-1-基)-1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基)吗啉 CAS No. 897758-50-8](/img/structure/B2878765.png)
4-(6-(4-(2-甲氧基苯基)哌嗪-1-基)-1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基)吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine” is a complex organic molecule. It is related to a class of compounds known as piperazines . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
科学研究应用
Alpha1-Adrenergic Receptor Antagonism
The compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors. This application is significant in the treatment of various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, and certain psychiatric conditions. The compound’s affinity for these receptors suggests its utility in neurological conditions treatment .
Neurodegenerative Disease Research
Due to its interaction with alpha1-adrenergic receptors, F2031-1084 may be useful in researching neurodegenerative diseases like Alzheimer’s. The compound could help understand the role of these receptors in disease progression and potentially lead to new therapeutic approaches .
Anti-Tubercular Agents
Research into derivatives of F2031-1084 has led to the design and synthesis of compounds with anti-tubercular activity. This is particularly important for the development of new treatments for tuberculosis, which remains a major global health challenge .
Pharmacokinetics and Drug Development
The compound’s structure allows for in silico docking and molecular dynamics simulations, which are crucial in drug development. These studies can predict how the compound interacts with various biological targets and its pharmacokinetic profile .
Psychiatric Disorder Treatment
Given its potential effects on alpha1-adrenergic receptors, F2031-1084 could be explored for treating psychiatric disorders. Its receptor affinity could make it a candidate for addressing conditions like depression and anxiety .
Cardiovascular Research
The compound’s interaction with adrenergic receptors also makes it relevant for cardiovascular research. It could be used to study the effects of receptor activation or blockade on heart function and vascular health .
Molecular Biology Studies
F2031-1084 can serve as a tool in molecular biology to understand the signaling pathways involving G-protein-coupled receptors. This can provide insights into the basic mechanisms of cell communication and function .
作用机制
Target of Action
The primary target of this compound, also known as F2031-1084, is the KRAS G12C-GDP . KRAS mutations are the predominant oncogenic drivers in multiple indications including non-small cell lung carcinoma (NSCLC), colorectal carcinoma (CRC), and pancreatic ductal adenocarcinoma (PDAC) .
Mode of Action
F2031-1084 is a highly potent and specific KRAS G12C-GDP macrocyclic inhibitor . It interacts with its target by binding to the GDP-loaded form of G12C mutant KRAS . This covalent modification provides a strategy for targeting mutant-specific KRAS .
Biochemical Pathways
The compound affects the pathways related to the KRAS G12C-GDP . The KRAS protein plays a crucial role in the RAS/MAPK pathway, which is involved in cell proliferation, differentiation, and survival. Mutations in KRAS can lead to the continuous activation of this pathway, promoting uncontrolled cell growth and cancer development.
Pharmacokinetics
The compound exhibits a favorable preclinical potency, pharmacokinetics (PK), pharmacodynamics (PD), efficacy, off-target, and tolerability profile . It has once-daily (QD) oral dosing potential with a projected clinical dose that compares favorably to approved competitors . The significantly lower dose projection along with superior off-target profile puts F2031-1084 in a position to differentiate in the clinic regarding dose/pill burden, potential for drug-drug interactions (DDIs), and/or risks associated with drug-induced liver injury (DILI) in a combination setting .
Result of Action
The molecular and cellular effects of F2031-1084’s action are seen in its ability to inhibit the activity of the KRAS G12C-GDP, thereby potentially halting the uncontrolled cell growth seen in various cancers . This can lead to a decrease in tumor size and potentially halt the progression of the disease.
属性
IUPAC Name |
4-[6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O2/c1-25-19-16(15-22-25)20(27-11-13-30-14-12-27)24-21(23-19)28-9-7-26(8-10-28)17-5-3-4-6-18(17)29-2/h3-6,15H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIQWUQTNIEMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4OC)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2878682.png)
![3-(2-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2878687.png)
![8-bromo-5-((3,4-dimethylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2878688.png)

![5-[(Z)-4-pyridinylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2878690.png)
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2878691.png)
![1-[3-(2,3-Dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone](/img/structure/B2878694.png)

![3,4,5-trimethoxy-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2878699.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2878700.png)
![3,7,7-trimethyl-4-(4-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2878702.png)

![Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate](/img/structure/B2878704.png)
